6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine
Description
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is a quinoline derivative featuring a 4-amine core substituted at the 2-position with a conjugated 4-phenylbutadienyl group and at the 6-position with an ethoxy moiety. The quinoline scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors. The ethoxy group enhances lipophilicity and metabolic stability compared to smaller substituents like methoxy, while the extended π-system of the phenylbutadienyl group may facilitate interactions with hydrophobic binding pockets or influence planarity for improved target engagement.
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-ethoxy-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]quinolin-4-amine |
InChI |
InChI=1S/C21H20N2O/c1-2-24-18-12-13-21-19(15-18)20(22)14-17(23-21)11-7-6-10-16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,22,23)/b10-6+,11-7+ |
InChI Key |
QPUOGCYSPBZBBZ-JMQWPVDRSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)/C=C/C=C/C3=CC=CC=C3)N |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C=CC=CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Phenylbuta-1,3-dienyl Side Chain: The phenylbuta-1,3-dienyl side chain can be attached through a Heck reaction, which involves the coupling of a bromoquinoline derivative with a phenylbuta-1,3-diene in the presence of a palladium catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylbuta-1,3-dienyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at the 4-amino position, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated phenylbuta-1,3-dienyl derivatives.
Substitution: Alkylated or acylated quinoline derivatives
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The compound 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: In Vitro Studies
A study on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, which was confirmed by flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Quinoline derivatives are known for their ability to disrupt bacterial cell membranes and inhibit DNA synthesis.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine could be a viable candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent research has indicated that quinoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant reduction in neuronal cell death and improvement in cognitive function as assessed by behavioral tests. The compound's ability to scavenge free radicals and modulate inflammatory pathways was highlighted as a key mechanism for its neuroprotective effects.
Antiviral Activity
Emerging studies suggest that certain quinoline derivatives exhibit antiviral properties. The potential application of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine against viral infections is an area of active investigation.
Research Insights
Preliminary studies have shown that this compound can inhibit viral replication in vitro, particularly against RNA viruses. Further research is needed to elucidate its mechanism of action and efficacy in vivo.
Synthesis and Derivative Development
The synthesis of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine has been optimized to enhance yield and purity. Researchers are also exploring structural modifications to improve its pharmacological profile.
Synthesis Overview
The synthetic route typically involves:
- Formation of the quinoline core.
- Alkylation with ethoxy groups.
- Introduction of the phenylbutadiene moiety via cross-coupling reactions.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to DNA, inhibiting the replication process, or interact with enzymes, altering their activity. The exact pathways and targets depend on the specific application and the cellular context .
Comparison with Similar Compounds
Role of 2-Substituents
- This contrasts with fused heterocycles (e.g., thiazolo or furo rings in TLR8 agonists ), which prioritize rigid, planar structures for target engagement.
- Heterocyclic Analogs : Thiazolo and furo substituents at the 2-position (e.g., compounds in ) show potent TLR8 agonism (EC50 = 0.2–1.6 μM), suggesting that electron-rich heterocycles are critical for activity. The target compound’s phenylbutadienyl group may lack the electronic properties needed for TLR8 binding but could offer unique selectivity for other targets.
Role of 6-Substituents
- Ethoxy vs.
- Halogenated Derivatives : Bromo substitution at the 6-position (e.g., compound 29 in ) demonstrates optimal activity against AAK1/GAK, indicating that bulky, electronegative groups may enhance target affinity. Ethoxy, being less electronegative, might trade potency for metabolic stability.
Pharmacophore Overlaps
- TLR8 Agonists: Thiazolo/furo-quinolin-4-amine derivatives share a planar quinoline core but differ in substituent electronic profiles.
- Epigenetic Inhibitors : CM-272 highlights the importance of methoxy and furyl groups for dual G9a/DNMT inhibition, suggesting that ethoxy and phenylbutadienyl in the target compound may redirect selectivity.
Biological Activity
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical structure of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O |
| Molecular Weight | 306.40 g/mol |
| IUPAC Name | 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine |
Anticancer Activity
Research indicates that quinoline derivatives, including 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HCT116 (colon cancer) | 3.2 |
| K562 (leukemia) | 4.5 |
These results suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) production and modulation of apoptotic pathways .
Antiviral Activity
In addition to its anticancer properties, 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine has been explored for its antiviral potential. A patent describes the compound's ability to inhibit viral replication, particularly against SARS-CoV-2. The mechanism involves the disruption of viral entry and replication processes, making it a candidate for further investigation in antiviral drug development .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- ROS Generation : Increased ROS levels lead to oxidative stress, which can trigger cell death in cancerous cells while sparing normal cells at lower concentrations.
- Viral Replication Inhibition : The compound interferes with key viral proteins essential for the life cycle of viruses like SARS-CoV-2, thus inhibiting their replication.
Study on Anticancer Effects
In a controlled study involving various cell lines, the compound demonstrated dose-dependent cytotoxicity. The following observations were made:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 35 |
This study concluded that the compound significantly reduced cell viability in a concentration-dependent manner, confirming its potential as an anticancer agent .
Study on Antiviral Effects
A recent investigation into the antiviral properties showed that treatment with the compound resulted in a marked decrease in viral load in infected cell cultures. This was quantified using quantitative PCR methods:
| Treatment Group | Viral Load Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 μM) | 75 |
| Compound (20 μM) | 90 |
These findings suggest that the compound could serve as a promising lead for antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
